1-(2-Bromophenyl)-2,2-dihydroxyethanone
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Overview
Description
1-(2-Bromophenyl)-2,2-dihydroxyethanone is an organic compound with the molecular formula C8H7BrO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the ortho position and the ethanone moiety is substituted with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-2,2-dihydroxyethanone can be synthesized through several methods. One common approach involves the bromination of 2-hydroxyacetophenone followed by oxidation. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-2,2-dihydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products Formed:
Oxidation: Formation of 2-bromo-2-hydroxyacetophenone or 2-bromo-2-hydroxybenzoic acid.
Reduction: Formation of 2-bromo-2-hydroxyethanol.
Substitution: Formation of 2-aminophenyl-2,2-dihydroxyethanone or 2-methoxyphenyl-2,2-dihydroxyethanone.
Scientific Research Applications
1-(2-Bromophenyl)-2,2-dihydroxyethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2,2-dihydroxyethanone involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl groups play crucial roles in its reactivity and binding affinity. For example, the compound may act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
1-(2-Bromophenyl)-2,2-dihydroxyethanone can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-2,2-dihydroxyethanone: Similar structure but with the bromine atom at the para position, which may result in different reactivity and biological activity.
1-(2-Chlorophenyl)-2,2-dihydroxyethanone: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical properties and applications.
1-(2-Bromophenyl)-2-hydroxyethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
118888-63-4 |
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Molecular Formula |
C8H7BrO3 |
Molecular Weight |
231.04 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2,2-dihydroxyethanone |
InChI |
InChI=1S/C8H7BrO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,8,11-12H |
InChI Key |
MRDMUVZDWDVLLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(O)O)Br |
Origin of Product |
United States |
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